molecular formula C12H12N2 B571978 5-(o-Tolyl)pyridin-3-amine CAS No. 1224740-81-1

5-(o-Tolyl)pyridin-3-amine

Cat. No.: B571978
CAS No.: 1224740-81-1
M. Wt: 184.242
InChI Key: PHLVRMLCBIIWJI-UHFFFAOYSA-N
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Description

5-(o-Tolyl)pyridin-3-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridin-3-amine core substituted with an ortho-tolyl group at the 5-position, a structure common in the development of inhibitors for various biological targets. Its primary research value lies in its application as a key synthetic intermediate or functional core in the design and synthesis of novel bioactive molecules. Research into analogous 5-arylpyridin-3-amine structures has demonstrated their potential in developing inhibitors for cancer therapy targets. For instance, the 5-(4-pyridinyl)indazole scaffold has been identified as a potent and selective lead for haspin inhibitors, which are promising for cancer treatment due to their overexpression in prevalent cancers . Furthermore, the structural motif of an aminopyridine connected to a tolyl group is frequently encountered in compounds targeting inflammatory pathways. The ortho-tolyl group, in particular, is a notable structural feature found in potent and selective COX-2 inhibitors, as evidenced by compounds like 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, which exhibited high COX-2 inhibitory potency (IC50 = 0.07 µM) and a significant selectivity index . This suggests that this compound serves as a valuable precursor for investigating new anti-inflammatory agents with potentially improved selectivity. The compound is intended for research and further manufacturing applications only, specifically in the synthesis of more complex chemical entities for biological screening and preclinical studies. It is not for diagnostic or therapeutic use in humans. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-4-2-3-5-12(9)10-6-11(13)8-14-7-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLVRMLCBIIWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735032
Record name 5-(2-Methylphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224740-81-1
Record name 5-(2-Methylphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Aryl Substituted Pyridin 3 Amines As Chemical Scaffolds

Aryl-substituted pyridin-3-amines are a class of heterocyclic compounds that serve as crucial building blocks, or scaffolds, in the synthesis of more complex molecules. The pyridine (B92270) ring, an aromatic six-membered ring containing one nitrogen atom, is a fundamental structure found in a vast array of biologically active compounds, including many pharmaceuticals and agrochemicals. numberanalytics.comatamanchemicals.com The introduction of an aryl (in this case, o-tolyl) group and an amine group at specific positions on the pyridine ring creates a molecule with distinct chemical properties and the potential for diverse applications.

The arylation of heterocyclic compounds is a major focus in organic chemistry because it can significantly enhance the potency and stability of molecules with pharmaceutical or biological importance. mdpi.com The amine group, particularly at the 3-position of the pyridine ring, provides a reactive site for further chemical modifications. This allows chemists to build upon the scaffold, introducing new functional groups to fine-tune the molecule's properties for specific targets, such as enzymes or cellular receptors. chemicalbook.com For instance, research on related aryl-substituted pyrazolo[3,4-b]pyridine derivatives has shown their potential as anti-diabetic agents by inhibiting the α-amylase enzyme. mdpi.com Similarly, other complex pyridine derivatives containing the (o-tolyl)pyridin-3-amine substructure are investigated for their roles as intermediates in the synthesis of neurokinin-1 (NK1) receptor antagonists, which have applications in managing chemotherapy-induced nausea. google.com

The combination of the flat, aromatic pyridine ring and the appended aryl group can lead to molecules with specific three-dimensional shapes that are ideal for interacting with biological targets. The nitrogen atom in the pyridine ring can form hydrogen bonds, which is a critical interaction for the binding of drugs to their protein targets. beilstein-journals.org This makes aryl-substituted pyridin-3-amines and related structures valuable frameworks in drug discovery and medicinal chemistry. benthamdirect.combohrium.com

Historical Context and Evolution of Research on Pyridine Derivatives

The study of pyridine (B92270) and its derivatives has a rich history that dates back to the 19th century, evolving from simple isolation to complex, targeted synthesis.

Initially, pyridine was obtained from the pyrolysis of animal bones and later isolated from coal tar. wikipedia.orgmetu.edu.tr For many years, coal tar distillation was the primary source for the limited commercial needs. The structure of pyridine was a subject of debate until Wilhelm Körner (1869) and James Dewar (1871) independently proposed that it was an analogue of benzene (B151609) with one carbon atom replaced by a nitrogen atom. wikipedia.org This structural elucidation was a critical milestone, paving the way for synthetic chemistry. The first laboratory synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube. wikipedia.org

The late 19th and early 20th centuries saw the development of foundational synthetic methods for creating pyridine derivatives, which are still relevant today.

Table 2: Foundational Syntheses of Pyridine Derivatives

Synthesis MethodYear ReportedDescriptionKey Features
Hantzsch Pyridine Synthesis 1881Condensation of a β-keto acid (or ester), an aldehyde, and ammonia (B1221849) (or an ammonia salt). This reaction produces a dihydropyridine (B1217469), which is then oxidized to the final pyridine derivative. atamanchemicals.comwikipedia.orgA versatile method for producing a wide variety of substituted pyridines. atamanchemicals.comwikipedia.org
Chichibabin Pyridine Synthesis 1924A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. numberanalytics.comwikipedia.orgOften uses inexpensive and readily available starting materials, making it suitable for industrial applications despite sometimes having low yields. numberanalytics.comwikipedia.org
Bohlmann-Rahtz Pyridine Synthesis 1957A reaction between an enamine and an ynone (a ketone with a carbon-carbon triple bond) that proceeds through a Michael addition followed by cyclodehydration to form a highly substituted pyridine. researchgate.netA key route for producing highly functionalized nicotinates and other substituted pyridines. researchgate.net

These classical methods have been continuously refined over the decades. The mid-20th century brought a greater understanding of the role of pyridine derivatives in biological systems, such as the recognition of niacin (nicotinamide, a pyridine derivative) as a crucial vitamin (B3). metu.edu.tr This spurred further demand and research into the synthesis and application of these compounds. metu.edu.tr More recent advancements have focused on developing transition-metal-catalyzed reactions, which offer greater efficiency and selectivity compared to classical methods. numberanalytics.com

Computational Chemistry and Theoretical Investigations of 5 O Tolyl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

DFT has become a powerful tool for elucidating the mechanisms of chemical reactions involving pyridine (B92270) derivatives. acs.orgmdpi.com By modeling the potential energy surface, researchers can identify the most probable reaction pathways, transition states, and intermediates. acs.orgrsc.org

Computational studies on pyridine functionalization reactions, such as phosphination, have demonstrated the utility of DFT in mapping out multi-step reaction mechanisms. mdpi.com For instance, the functionalization of pyridine can be initiated by its activation, which enhances its electrophilicity and facilitates subsequent nucleophilic attack. mdpi.com In the context of 5-(o-Tolyl)pyridin-3-amine, DFT could be employed to explore various functionalization strategies, including electrophilic and nucleophilic substitutions on the pyridine ring. The presence of both the amino and o-tolyl groups would influence the regioselectivity of such reactions. Theoretical calculations can predict the most favorable sites for functionalization by analyzing the electron density distribution and the stability of potential intermediates. mdpi.com

The stability of carbanions is a significant factor in many organic reactions. umich.edu In aryl pyridine systems, the position of the nitrogen atom and other substituents can have a profound effect on the stability of a carbanion on the aromatic ring. nih.gov Computational studies have shown that the introduction of a nitrogen-oxide group into a benzene (B151609) ring decreases the acidity (ΔHacid) by approximately 20 kcal/mol, with the effect being nearly independent of the substituent's position. nih.gov For this compound, DFT calculations could be used to assess the stability of carbanions formed by deprotonation at various positions on the pyridine or tolyl rings. This analysis would be valuable for predicting the regioselectivity of reactions involving carbanionic intermediates.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules like this compound. acs.orgmdpi.com MD simulations can provide insights into the conformational landscape of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. chemrxiv.orgutm.my By simulating the movement of atoms over time, MD can reveal the preferred conformations of the flexible o-tolyl group relative to the pyridine ring and how these conformations are influenced by the surrounding environment. chemrxiv.org This information is particularly relevant for understanding how the molecule might bind to a receptor or enzyme active site.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental for characterizing the electronic structure of molecules, which in turn governs their reactivity and spectroscopic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govbiointerfaceresearch.com

For aryl pyridine systems, the distribution of the HOMO and LUMO can vary significantly depending on the substituents. rsc.org In many pyridine derivatives, the HOMO is often localized on the pyridine ring and any electron-donating groups, while the LUMO is distributed over the aromatic system. mdpi.comresearchgate.net DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution. mdpi.commdpi.comresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Similar Pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
3-Bromo-2-hydroxypyridine-6.880-1.4755.405DFT/B3LYP/6-311++G(d,p)
4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- rsc.orgmdpi.commdpi.comthiadiazol-2-yl)-imine--2.71DFT/B3LYP/6-31G(d,p)
4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one--4.95DFT/B3LYP/6-31G(d,p)

Data sourced from various computational studies on related pyridine compounds for illustrative purposes. mdpi.commdpi.comresearchgate.net

For this compound, the amino group would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The o-tolyl group would also contribute to the electron density of the system. The precise HOMO and LUMO energies and their distribution would provide valuable information for predicting the molecule's reactivity in various chemical reactions.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic Potential (MEP) mapping and charge distribution analysis are fundamental computational tools used to understand the electronic landscape of a molecule. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. nih.govnih.gov

For this compound, the MEP map would likely reveal specific charge localizations. The nitrogen atom of the pyridine ring is expected to be an area of high electron density (a negative potential region, typically colored red or yellow), making it a primary site for electrophilic attack or hydrogen bond acceptance. acs.orgresearchgate.net Conversely, the hydrogen atoms of the amine group (NH2) would exhibit positive electrostatic potential (colored blue), indicating their role as hydrogen bond donors. mdpi.com The o-tolyl group, being largely nonpolar, would have a relatively neutral potential, though the methyl group can slightly influence the charge distribution on the phenyl ring.

Mulliken atomic charge analysis provides a quantitative measure of the partial charge on each atom within the molecule. researchgate.net This analysis helps in understanding the charge distribution that influences molecular properties like dipole moment and reactivity. acs.org In this compound, the pyridine nitrogen and the amine nitrogen would carry negative Mulliken charges, confirming their nucleophilic character, while the attached hydrogen atoms and carbons in the aromatic rings would have varying degrees of positive charge.

Table 1: Predicted Electrostatic Potential and Charge Distribution Features of this compound

Molecular RegionPredicted Electrostatic PotentialPredicted Mulliken ChargeImplied Reactivity
Pyridine NitrogenNegative (Electron-Rich)NegativeSite for protonation, coordination to metals, hydrogen bond acceptor
Amine (NH2) GroupNegative on N, Positive on HNegative on N, Positive on HNucleophilic center, hydrogen bond donor
o-Tolyl RingLargely NeutralNear-neutralContributes to lipophilicity and steric hindrance
Pyridine Ring CarbonsVariably PositiveVariably PositivePotential sites for nucleophilic substitution under certain conditions

These charge distribution patterns are fundamental to the molecule's ability to engage in intermolecular interactions, which is a cornerstone of its potential biological activity. researchgate.net

Theoretical Spectroscopic Data Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. acs.orgfrontiersin.org These theoretical predictions serve as a powerful tool for validating the structure of a synthesized compound when compared with experimental data. nih.gov Methods like the Gauge-Invariant Atomic Orbital (GIAO) are employed for calculating NMR chemical shifts. acs.org

For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) would predict the 1H and 13C NMR chemical shifts. nih.govacs.org The predicted spectrum would show distinct signals for the protons and carbons of the pyridine and o-tolyl rings. For instance, the protons on the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the amino and tolyl substituents. The methyl protons of the tolyl group would appear as a characteristic singlet in the upfield region.

Similarly, theoretical IR spectra can be calculated to identify characteristic vibrational frequencies. Key predicted bands for this compound would include N-H stretching vibrations for the amine group, C-N stretching, and various C-H and C=C stretching modes for the aromatic rings. frontiersin.org Comparing these calculated frequencies with experimental FT-IR data helps confirm the presence of specific functional groups and validates the molecular structure. researchgate.net

Table 2: Predicted Theoretical Spectroscopic Data for this compound

SpectrumPredicted Data TypeExpected Signals / Frequencies
¹H NMR Chemical Shifts (δ, ppm)~2.3-2.5 ppm: Singlet, 3H (CH₃ of tolyl group)~4.5-5.5 ppm: Broad singlet, 2H (NH₂ group)~7.0-8.5 ppm: Multiplets corresponding to the 7 aromatic protons on the pyridine and tolyl rings.
¹³C NMR Chemical Shifts (δ, ppm)~20 ppm: CH₃ carbon~110-150 ppm: Signals for the 11 aromatic carbons in the pyridine and tolyl rings. acs.orgacs.org
FT-IR Vibrational Frequencies (cm⁻¹)~3450-3300 cm⁻¹: N-H stretching (amine)~3100-3000 cm⁻¹: Aromatic C-H stretching~1600-1450 cm⁻¹: C=C and C=N ring stretching~1300-1200 cm⁻¹: C-N stretching frontiersin.org

Discrepancies between theoretical and experimental data are common and can often be resolved by considering solvent effects or by scaling the calculated frequencies. frontiersin.org

Prediction of Structure-Reactivity Relationships and Selectivity

Structure-Reactivity Relationships (SRR) explore how a molecule's chemical structure influences its reactivity and selectivity. Computational chemistry provides key metrics for these predictions, including Frontier Molecular Orbitals (FMOs) like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govmdpi.com

For this compound, the HOMO is likely localized on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed across the aromatic system. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and reactivity. nih.gov

The specific arrangement of substituents is critical for selectivity. In studies of related compounds, the position and nature of substituents on the pyridine or attached phenyl rings have been shown to be essential for selective interactions with biological targets. researchgate.netresearchgate.net For instance, in a series of imidazo[1,2-a]pyridine-3-amines, the presence of an o-tolyl group was found to be crucial for achieving selectivity for the excitatory amino acid transporter EAAT3 over other subtypes. researchgate.net This suggests that the steric and electronic properties of the o-tolyl group in this compound could impart selectivity in its interactions, a key consideration in ligand design. This selectivity can arise from specific hydrophobic interactions or by orienting the molecule favorably within a binding pocket. sci-hub.se

In Silico Modeling for Biological Target Interaction Prediction and Ligand Design

In silico modeling, particularly molecular docking, is a vital technique in modern drug discovery for predicting how a ligand might bind to the active site of a biological target, such as an enzyme or receptor. cu.edu.egnih.gov This method helps in prioritizing compounds for synthesis and biological testing.

The this compound scaffold is structurally related to moieties found in various biologically active molecules, including kinase inhibitors. sci-hub.seuni-saarland.de For example, the structurally similar compound 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (B3326861) is a key intermediate in the synthesis of Netupitant, a selective NK1 receptor antagonist. google.com Pyridine and aminopyridine derivatives have been investigated as inhibitors for a range of kinases, such as SHP2, VEGFR-2, and HER-2, where they often interact with the ATP-binding site. sci-hub.secu.edu.egmdpi.com

Molecular docking studies could be performed to place this compound into the active sites of various kinases. Such models would predict the binding orientation and score the potential interactions. It is likely that the aminopyridine core would form key hydrogen bonds with residues in the hinge region of a kinase active site, a common binding mode for this class of inhibitors. sci-hub.se The o-tolyl group would likely occupy a hydrophobic pocket, contributing to binding affinity and potentially influencing selectivity. researchgate.netsci-hub.se

This predictive power makes in silico modeling an indispensable tool for ligand design. By starting with the this compound core, computational chemists can design new derivatives with modified substituents to enhance potency and selectivity for a specific biological target. tandfonline.comresearchgate.net

Table 3: Potential Biological Targets for this compound Based on Scaffold Similarity

Target ClassSpecific ExamplesRationale for Prediction
Protein Kinases SHP2, VEGFR-2, HER-2, HaspinThe aminopyridine scaffold is a "privileged structure" known to bind to the ATP pocket of many kinases. researchgate.netsci-hub.semdpi.com
G-Protein Coupled Receptors (GPCRs) Neurokinin 1 (NK1) ReceptorA structurally related o-tolyl-pyridin-3-amine derivative is a precursor to an NK1 antagonist. google.com
Solute Carrier (SLC) Transporters Excitatory Amino Acid Transporters (EAATs)The o-tolyl group has been shown to be critical for the selectivity of related inhibitors. researchgate.net

Reactivity Studies and Chemical Transformations of 5 O Tolyl Pyridin 3 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution compared to benzene (B151609). ntnu.no However, the presence of the strongly activating amino group at the 3-position significantly modifies this reactivity. The amino group directs electrophiles to the ortho and para positions (C2, C4, and C6). Conversely, the pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the C2 and C6 positions. The o-tolyl group at the 5-position further influences the regioselectivity of these reactions through steric hindrance and its electronic effects.

Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to occur preferentially at the C2 and C6 positions, which are ortho to the activating amino group. However, the steric bulk of the adjacent o-tolyl group at C5 may hinder attack at the C6 position, potentially favoring substitution at C2.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on 5-(o-Tolyl)pyridin-3-amine

PositionElectronic Effect of Amino GroupElectronic Effect of Pyridine NitrogenSteric Hindrance from o-Tolyl GroupPredicted Reactivity
C2Activating (ortho)DeactivatingLowFavorable
C4Activating (para)DeactivatingModeratePossible
C6Activating (ortho)DeactivatingHighLess Favorable

This table is based on general principles of electrophilic aromatic substitution on substituted pyridines.

Studies on related 3-aminopyridine (B143674) systems support this predicted reactivity. For instance, the halogenation of 3-aminopyridine with N-bromosuccinimide or N-chlorosuccinimide leads to the formation of 2-halo-3-aminopyridine and 2,6-dihalo-3-aminopyridine derivatives. sci-hub.se Similarly, the nitration of 3-aminopyridine derivatives, often requiring protection of the amino group, typically yields 2-nitro and 6-nitro products. google.comgoogle.com The sulfonation of 3-aminopyridines can be achieved through diazotization followed by reaction with sulfur dioxide, yielding pyridine-3-sulfonyl chlorides. researchgate.net

Nucleophilic aromatic substitution (SNA_r) on the pyridine ring of this compound is less common unless a suitable leaving group, such as a halogen, is present on the ring. In such cases, the electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the leaving group by a nucleophile.

Reactions Involving the Aminopyridine Moiety (e.g., derivatization of the amine group)

The primary amino group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are characteristic of aromatic amines and include acylation, alkylation, and formation of Schiff bases.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(5-(o-tolyl)pyridin-3-yl)acetamide. This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation can be a competing side reaction. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, offers a more controlled method for mono-alkylation. google.comresearchgate.net A patent for a related compound, 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-ylamine, describes its N-methylation via reaction with ortho-formic acid trimethyl ester followed by reduction with lithium aluminum hydride. sci-hub.se

Formation of Carbamates: The amino group can be converted to a carbamate, another common protecting group strategy. A patent describes the formation of [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamic acid methyl ester by reacting the corresponding nicotinamide (B372718) with sodium methoxide (B1231860) and N-bromosuccinimide. sci-hub.se

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted to a wide range of functional groups, including hydroxyl, cyano, and halo groups, through Sandmeyer or related reactions.

Table 2: Common Derivatization Reactions of the Amino Group in this compound

Reagent(s)Product Type
Acetyl chloride, PyridineAmide
Benzaldehyde, NaBH4Secondary Amine
Methyl chloroformate, BaseCarbamate
NaNO2, HCl (aq)Diazonium Salt

This table illustrates typical reactions based on the known chemistry of aromatic amines.

Cyclization and Ring-Forming Reactions Incorporating the Compound as a Synthon

The bifunctional nature of this compound, possessing both a nucleophilic amino group and reactive sites on the pyridine ring, makes it a valuable synthon for the construction of various heterocyclic systems. The amino group can participate in condensation reactions with difunctional electrophiles to form new fused rings.

For instance, reaction with β-dicarbonyl compounds can lead to the formation of fused pyridopyrimidine derivatives. Similarly, reaction with α,β-unsaturated ketones or esters can be employed to construct fused dihydropyridine (B1217469) rings. The specific reaction conditions and the nature of the electrophile will determine the structure of the resulting heterocyclic system.

Research on related aminopyridines has demonstrated their utility in synthesizing fused heterocycles. For example, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have been used to prepare pyrazolo[3,4-b]pyridines and tetrahydropyrazolo[3,4-b]quinolinones through reactions with 1,3-dicarbonyl compounds. researchgate.net Another study describes the synthesis of pyrazolo[1,5-a]pyrimidines and other fused systems from the reaction of a sodium enolate with heterocyclic amines. google.com These examples highlight the potential of this compound to serve as a key building block in the synthesis of complex, polycyclic molecules. A study on the synthesis of 3H-imidazo[4,5-b]pyridines from 5-amino-4-(cyanoformimidoyl)imidazoles further illustrates the utility of aminopyridine derivatives in constructing fused heterocyclic systems. acs.org

Metal-Mediated Transformations and Role in Catalytic Cycles

The pyridine nitrogen and the amino group of this compound can act as ligands for transition metals, enabling a variety of metal-catalyzed transformations. These reactions are crucial for the construction of complex molecules and for the introduction of new functional groups with high selectivity.

Cross-Coupling Reactions: The pyridine ring can be functionalized via cross-coupling reactions. While the parent compound lacks a halide for traditional cross-coupling, C-H activation provides a direct route for functionalization. Palladium-catalyzed C-H arylation, for example, could introduce new aryl groups onto the pyridine ring, likely at the C2 or C6 positions. google.com The use of a directing group, often derived from the amino group, can control the regioselectivity of such reactions. snnu.edu.cnrsc.org

Buchwald-Hartwig Amination: If a halogen were present on the pyridine ring, the amino group could be introduced via a Buchwald-Hartwig amination. Conversely, the existing amino group can participate in further C-N bond-forming reactions, for instance, with aryl halides, under palladium catalysis to form diarylamines. acs.orgacs.orgnih.govmit.edu

Role in Catalytic Cycles: Aminopyridine derivatives can serve as ligands in transition metal catalysis. The pyridine nitrogen and the exocyclic amino group can coordinate to a metal center, influencing its catalytic activity and selectivity. For example, palladium aminopyridine complexes have been shown to catalyze the selective oxidation of benzylic C-H bonds. rsc.org Cobalt complexes with aminopyridine ligands have been used as catalysts for the light-driven reduction of aromatic olefins. rsc.org This suggests that this compound and its derivatives could be employed as ligands to modulate the properties of transition metal catalysts for various organic transformations.

Oxidation and Reduction Pathways of the Pyridine and Amine Functionalities

The pyridine and amine functionalities of this compound can undergo both oxidation and reduction, leading to a variety of transformed products.

Oxidation: The primary amino group can be oxidized to a nitro group using strong oxidizing agents such as peroxy acids (e.g., m-CPBA) or potassium permanganate. mdpi.com The pyridine nitrogen can also be oxidized to an N-oxide using reagents like hydrogen peroxide or peracetic acid. nih.gov The formation of the N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. Kinetic studies on the oxidation of 3-aminopyridine with peroxomonosulfuric acid have shown that the reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, typically using a noble metal catalyst such as platinum, palladium, or rhodium under a hydrogen atmosphere. acs.orgacs.org The specific conditions (catalyst, pressure, temperature, and solvent) will influence the degree of reduction and the stereochemistry of the resulting piperidine. The presence of the o-tolyl group may sterically hinder the approach of the substrate to the catalyst surface, potentially requiring more forcing conditions for complete reduction.

Table 3: Common Oxidation and Reduction Reactions

Functional GroupReagent(s)Product
Amino Groupm-CPBANitro Group
Pyridine NitrogenH2O2, Acetic AcidPyridine N-oxide
Pyridine RingH2, PtO2Piperidine Ring

This table provides a summary of expected oxidation and reduction products based on the chemistry of aminopyridines.

Coordination Chemistry and Catalytic Applications of 5 O Tolyl Pyridin 3 Amine

5-(o-Tolyl)pyridin-3-amine as a Ligand in Transition Metal Complexes

The utility of pyridine (B92270) derivatives as ligands stems from their ability to form stable complexes with a vast array of transition metals. wikipedia.org The specific substituents on the pyridine ring, in this case, an amino group at the 3-position and an ortho-tolyl group at the 5-position, dictate the ligand's coordination behavior and its influence on the electronic properties of the metal center. The amino group and the tolyl group are both considered electron-donating, which increases the electron density on the pyridine ring and enhances the σ-donor capability of the pyridine nitrogen. nih.gov This strengthened donor capacity can lead to more stable metal-ligand bonds and modulate the catalytic activity of the metal complex. acs.org

The molecular structure of this compound allows for several potential coordination modes when interacting with transition metal centers. The most probable modes are monodentate and bridging bidentate coordination.

Monodentate Coordination: The most common coordination mode for simple pyridine ligands is η¹-coordination through the pyridine nitrogen atom. mdpi.com For this compound, this remains the most likely binding fashion. The nitrogen of the amino group is generally a weaker donor site compared to the sp²-hybridized pyridine nitrogen, especially if coordination at the pyridine N-donor site is sterically accessible. mdpi.com

Bidentate (Chelating) Coordination: Direct chelation of both the pyridine nitrogen and the 3-amino nitrogen to a single metal center is sterically improbable. This arrangement would necessitate the formation of a highly strained four-membered ring, which is energetically unfavorable.

Bidentate (Bridging) Coordination: A more viable bidentate interaction involves the ligand bridging two separate metal centers. Studies on the coordination chemistry of 3-aminopyridine (B143674) have shown that it can act as a single bridging ligand (μ₂-3-ampy), linking metal centers to form polymeric chains in the solid state. researchgate.netelsevierpure.com In such a scenario, this compound could coordinate to one metal via its pyridine nitrogen and to a second metal via its amino nitrogen. However, the presence of the bulky o-tolyl group introduces significant steric hindrance, which may disfavor the formation of such extended polymeric structures compared to the less-substituted 3-aminopyridine.

Table 1: Plausible Coordination Modes of this compound
Coordination ModeDescriptionLikelihoodStructural Considerations
Monodentate (η¹)Coordination via the pyridine nitrogen lone pair.HighForms a stable M-N bond. Sterically most accessible site.
Bidentate (Chelating)Coordination via both N atoms to a single metal center.Very LowResults in a highly strained 4-membered ring.
Bidentate (Bridging)Coordination via pyridine N to one metal and amino N to another.PossibleObserved for 3-aminopyridine. researchgate.netelsevierpure.com Steric bulk from the o-tolyl group may hinder this mode.

The functional groups on a pyridine ligand significantly alter its electronic properties, which in turn modulate the characteristics of the coordinated metal center. nih.gov Both the amino and o-tolyl groups are electron-donating, enriching the pyridine ring with electron density. This increased electron density makes the pyridine nitrogen a stronger σ-donor ligand.

The strength of a ligand's electron-donating ability can be correlated with the electronic properties of the resulting metal complex. For instance, in metal carbonyl complexes, stronger donor ligands lead to lower C-O stretching frequencies in IR spectroscopy, indicating more back-bonding from the electron-rich metal to the CO ligand. rsc.org Similarly, electrochemical studies of iron and palladium complexes have shown that electron-donating substituents on pyridine-type ligands make the metal center easier to oxidize, as reflected by shifts in redox potentials. nih.govrsc.org

For a complex containing this compound, the enhanced electron-donating nature would render the metal center more electron-rich. This has profound implications for catalysis, as the reactivity of the metal is often dependent on its electron density. For example, in palladium-catalyzed cross-coupling reactions, a more electron-rich Pd(0) center can undergo oxidative addition more readily, which is often the rate-determining step of the catalytic cycle. nih.gov

Table 2: Electronic Influence of Substituents on Pyridine Ligands
SubstituentPosition on RingElectronic EffectImpact on Ligand PropertiesEffect on Metal Center
-NH₂ (Amino)3Electron-Donating (Resonance)Increases basicity and σ-donor strength.Increases electron density.
-C₆H₄CH₃ (o-Tolyl)5Electron-Donating (Inductive)Increases σ-donor strength; adds steric bulk.Increases electron density; influences coordination sphere geometry.
-H (Hydrogen)-ReferenceBaseline pyridine basicity.Baseline electron density.
-CN (Cyano)4Electron-WithdrawingDecreases basicity and σ-donor strength.Decreases electron density.

Applications in Homogeneous Catalysis

While specific catalytic applications of this compound are not extensively documented, its structural and electronic profile suggests its potential as a ligand in various transition metal-catalyzed reactions. The principles governing the use of other substituted pyridine ligands can be extrapolated to predict its utility in catalysis. nih.gov

The parent molecule, this compound, is achiral and therefore cannot be directly used as a ligand for enantioselective reactions. However, it serves as a valuable scaffold for the synthesis of chiral ligands. researchgate.nethkbu.edu.hk The development of chiral ligands is crucial for asymmetric catalysis, where the ligand transfers stereochemical information to the catalytic center, favoring the formation of one enantiomer of the product over the other. nih.gov

Chirality can be introduced into the this compound framework through several established strategies:

Modification of the Amine Group: The primary amine can be reacted with a chiral carboxylic acid to form a chiral amide or undergo reductive amination with a chiral aldehyde or ketone to produce a chiral secondary or tertiary amine.

Introduction of Atropisomerism: While challenging, it is conceivable that further substitution at the ortho-position of the tolyl group or the 4- or 6-position of the pyridine ring could sufficiently restrict rotation around the C-C bond between the two rings to create stable, separable atropisomers.

Chiral aminopyridine derivatives have proven effective in a range of asymmetric transformations, including copper-catalyzed Henry reactions and iridium-catalyzed reductive aminations, demonstrating the potential of this ligand class. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. wikipedia.orgsigmaaldrich.com The ligand plays a critical role in stabilizing the palladium catalyst and modulating its activity. Pyridine-based ligands are frequently employed in these reactions. nih.govresearchgate.net

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide. The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) species. The electron-donating nature of this compound would be advantageous, as it enhances the nucleophilicity of the Pd(0) center, facilitating this key step. nih.gov While primary amines can sometimes be challenging substrates in Suzuki couplings, their incorporation into the ligand structure is a common strategy to tune catalytic performance. acs.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org The catalytic cycle also relies on a Pd(0)/Pd(II) redox couple. libretexts.org Ligands are used to stabilize the active palladium species and influence the regioselectivity and efficiency of the reaction. The steric bulk of the o-tolyl group in this compound could influence the coordination of the alkene and promote the final reductive elimination step, regenerating the active Pd(0) catalyst.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling with N-Donor Ligands
Catalyst SystemAryl HalideBoronic AcidBaseSolventYieldReference
Pd(OAc)₂ / PPh₃4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂OHighGeneral Conditions
Pd₂(dba)₃ / P(t-Bu)₃4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane>95% acs.org
Pd(PPh₃)₄3-Bromopyridine4-Methoxyphenylboronic acidNa₂CO₃DME/H₂OGoodGeneral Conditions
PdCl₂(dppf)1-Iodonaphthalene2-Thiopheneboronic acidCs₂CO₃DMFHighGeneral Conditions

Transition metal complexes supported by pyridine-based ligands are also active in a variety of reductive and carbonylation processes.

Reductive Reactions: Pyridine ligands are components of well-known hydrogenation catalysts, such as Crabtree's catalyst, which is an iridium complex used for the reduction of alkenes. wikipedia.org Furthermore, manganese and rhenium complexes featuring bipyridine and related N-heterocyclic ligands are studied extensively as molecular electrocatalysts for the reduction of CO₂ to CO or formic acid. acs.org The tunable electronic properties of this compound could be used to optimize the redox potentials of such catalysts.

Carbonylation Reactions: Palladium-catalyzed carbonylation reactions are used to synthesize carbonyl-containing compounds like amides, esters, and ketones. acs.org Studies on palladium complexes with pyridinecarboxylate ligands have shown that ligand lability and electronic character are key to an efficient CO insertion mechanism. rsc.org The strong σ-donor character of this compound could stabilize the metal center during the catalytic cycle, potentially leading to efficient carbonylation catalysis.

Investigation into this compound Reveals Limited Data on Catalytic Applications

Detailed research into the coordination chemistry and specific catalytic applications of the chemical compound this compound, particularly concerning the influence of its ligand basicity and steric effects on catalytic activity and selectivity, has yielded limited publicly available scientific literature. Extensive searches of scholarly databases have not revealed dedicated studies or datasets that would permit a thorough analysis as outlined.

While the broader field of pyridine-based ligands in catalysis is well-documented, specific research focusing on the unique structural attributes of this compound remains scarce. The presence of the ortho-tolyl group introduces significant steric bulk near the pyridyl nitrogen, a feature that would be expected to profoundly influence its coordination to a metal center. This steric hindrance could impact the stability of the resulting metal complex, the accessibility of the catalytic site, and ultimately, the selectivity of the catalyzed reaction.

Furthermore, the electronic properties of the ligand, specifically the basicity of the two nitrogen atoms—the pyridine ring nitrogen and the exocyclic amine group—are critical factors in determining its effectiveness in a catalytic cycle. The interplay between the electron-donating character of the amino group and the steric profile of the o-tolyl substituent would create a unique ligand environment. However, without experimental or computational data, any discussion of these effects on catalytic activity and selectivity would be purely speculative.

In the absence of specific research findings, it is not possible to provide data tables or a detailed discussion on the catalytic performance of metal complexes derived from this compound. The scientific community has yet to publish in-depth investigations into this particular compound's role as a ligand in catalysis.

Biological Activities: Mechanistic and in Vitro Research on 5 O Tolyl Pyridin 3 Amine

Investigation of Molecular Target Interactions and Mechanistic Pathways

The therapeutic potential of 5-(o-Tolyl)pyridin-3-amine and its related structures stems from their ability to interact with and modulate the activity of various enzymes and signaling pathways crucial in disease pathogenesis.

Protein Kinase Inhibition Studies

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer. Consequently, they are a major class of therapeutic targets.

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a key component of multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. sci-hub.se Its role in cell growth, differentiation, and the programmed cell death pathway (PD-1/PD-L1) makes it a significant target in cancer therapy. sci-hub.seresearchgate.netnih.gov

Novel pyridine (B92270) derivatives based on the structure of the known SHP2 inhibitor SHP099 have been designed and synthesized. sci-hub.senih.gov In vitro enzyme activity assays of these derivatives have identified several potent and selective SHP2 inhibitors. sci-hub.senih.gov For instance, one of the most potent and highly selective inhibitors, (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol, demonstrated an IC50 value of 1.36 μM in in vitro enzyme activity assays. sci-hub.senih.gov The direct binding of this compound to the SHP2 protein was confirmed through fluorescence titration assays. sci-hub.senih.gov

The mechanism of inhibition for many of these compounds is allosteric, where the inhibitor binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity. researchgate.net Specifically, inhibitors like SHP099 bind to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains. researchgate.net This allosteric inhibition suppresses the RAS-ERK signaling pathway, leading to the inhibition of proliferation in cancer cells driven by receptor tyrosine kinases. researchgate.net

Table 1: In Vitro SHP2 Inhibition Data

Compound IC50 (μM) Cell Line Reference
(2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol 1.36 - sci-hub.senih.gov
11a-1 0.2 - researchgate.net
TNO155 - ALK-mutant neuroblastoma cells nih.gov

Enzyme Inhibition Kinetics (e.g., α-Amylase, α-Glucosidase)

Derivatives of 5-aminonicotinic acid have been investigated for their potential to inhibit carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. d-nb.info A series of these derivatives demonstrated a wide range of inhibitory activities against both enzymes. d-nb.info

For α-amylase, the IC50 values of the synthesized compounds ranged from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL, with several compounds showing activity comparable to the standard drug acarbose (B1664774) (IC50 = 10.98 ± 0.03 µg/mL). d-nb.info Similarly, against α-glucosidase, the IC50 values ranged from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL, with some compounds exhibiting significant inhibitory potential. d-nb.info

Kinetic studies on some of the most potent inhibitors revealed a competitive mode of inhibition against α-glucosidase. researchgate.netnih.govacs.org This indicates that the inhibitors bind to the active site of the enzyme, competing with the natural substrate. nih.gov Interestingly, some triazolopyridine derivatives showed high selectivity for α-glucosidase, with no inhibitory activity against α-amylase, which could be advantageous in reducing certain gastrointestinal side effects. nih.gov

Table 2: In Vitro α-Amylase and α-Glucosidase Inhibition Data

Compound Series Enzyme IC50 Range (µg/mL) Reference
5-Amino-nicotinic acid derivatives α-Amylase 12.17 ± 0.14 to 37.33 ± 0.02 d-nb.info
5-Amino-nicotinic acid derivatives α-Glucosidase 12.01 ± 0.09 to 38.01 ± 0.12 d-nb.info
Triazole-bearing bis-hydrazones α-Amylase 0.70 ± 0.05 to 35.70 ± 0.80 µM acs.org
Triazole-bearing bis-hydrazones α-Glucosidase 1.10 ± 0.05 to 30.40 ± 0.70 µM acs.org

Other Relevant Enzyme/Receptor Modulation Studies (e.g., Cholinesterase)

The structural components of pyridin-3-amine derivatives also suggest their potential as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets in the treatment of Alzheimer's disease.

Novel pyrazoline-based compounds have been synthesized and evaluated for their AChE inhibitory potencies. jrespharm.com Some of these compounds exhibited significant inhibitory effects, with one derivative showing a Ki value of 0.13 ± 0.004 μM, which was twice as potent as the reference drug tacrine (B349632) (Ki = 0.26 ± 0.045 μM). jrespharm.com Furthermore, certain pyridyl–pyridazine hybrids have been identified as potent dual inhibitors of both AChE and BuChE. nih.govresearchgate.net One such compound displayed IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE, outperforming standard drugs like rivastigmine (B141) and tacrine. nih.govresearchgate.net

Cellular Mechanistic Studies (In Vitro)

The anti-cancer potential of this compound derivatives has been explored through various in vitro cellular studies, focusing on their ability to induce programmed cell death and inhibit the growth of cancer cells.

Induction of Apoptosis and Cell Proliferation Inhibition in Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of pyridine derivatives against a variety of human cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis, a form of programmed cell death, in cancers such as lung, breast, and leukemia. researchgate.net

For instance, pyridine-thiazolidin-4-one hybrids have shown excellent anti-proliferative activity against HEp-2 laryngeal cancer cells, with one compound exhibiting an IC50 of 5.9 μg/mL. rsc.org Similarly, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid displayed significant anti-proliferative effects against HepG2 liver cancer cells with an IC50 of 9.5 μg/mL. rsc.org

The mechanism of action often involves the induction of apoptosis, which can be triggered through various signaling pathways. Some compounds have been shown to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, while also increasing the levels of caspase-3, a key executioner enzyme in apoptosis. ekb.eg In some cases, these compounds have demonstrated selective cytotoxicity towards cancer cells while having a lesser effect on normal cell lines. tandfonline.com

Furthermore, the inhibition of SHP2 by these compounds has been shown to effectively inhibit the proliferation of Ba/F3 cells, a pro-B cell line. sci-hub.senih.gov In neuroblastoma cell lines with ALK mutations, the SHP2 inhibitor TNO155 synergistically reduced cell growth and promoted the inactivation of ALK and MAPK signaling when combined with ALK tyrosine kinase inhibitors. nih.gov

Table 3: Anti-proliferative Activity of Pyridine Derivatives

Compound/Derivative Cancer Cell Line IC50 Reference
Pyridine-5-acetyl-thiazolidin-4-one hybrid (8a) HEp-2 5.9 μg/mL rsc.org
Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid (13a) HepG2 9.5 μg/mL rsc.org
Silver(I) complex (2) Ovarian, pancreatic, lung, prostate 3.1–24.0 μΜ mdpi.com
Silver(I) complex (4) Ovarian, pancreatic, lung, prostate 3.1–24.0 μΜ mdpi.com

Cell Cycle Modulation Investigations

The progression of the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Consequently, compounds that can interfere with the cell cycle at specific checkpoints are of great interest as potential cancer therapeutics. Research into derivatives of the pyridin-3-amine scaffold has revealed their capacity to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Derivatives of imidazo[1,2-a]pyridine, a class of compounds structurally related to this compound, have been shown to be potent agents for arresting the cell cycle. nih.gov Modifications to the core structure of these compounds can lead to potent substances that induce apoptosis and modulate signal transduction pathways, ultimately causing a halt in cellular division. nih.gov For instance, a study on new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids, which incorporate a substituted pyridine moiety, demonstrated that the lead compound caused cell accumulation in the G0/G1 phase of the cell cycle in HepG2 cells. rsc.org

Furthermore, investigations into 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which share a substituted pyridine core, have shown that specific derivatives can induce G2/M phase cell cycle arrest in HeLa cells. nih.gov Another significant finding comes from the study of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives. One compound from this series exhibited a dual effect on the cell cycle of MDA-MB-231 cells; at lower concentrations, it induced a G0/G1 arrest, while at higher concentrations, it caused a G2/M arrest. sci-hub.se This suggests that the mechanism of cell cycle inhibition can be concentration-dependent.

The induction of cell cycle arrest is often linked to the modulation of key regulatory proteins. In a study of 2-thiouracil-5-sulfonamide derivatives, it was found that the treated MCF-7 cells showed increased protein expression levels of p21 and p27, which are well-known inhibitors of cyclin-dependent kinases (CDKs) and play a crucial role in halting the cell cycle. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Derivations for Biological Efficacy

The biological efficacy of pyridin-3-amine derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their potency and selectivity.

The substitution pattern on the pyridine and the attached aryl rings is a critical determinant of activity. For example, in a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, the presence of a pyridine ring was found to be essential for inhibitory activity against both CDK6 and CDK9, as replacing it with aliphatic, benzene (B151609), or furan (B31954) rings resulted in significantly weaker activity. sci-hub.se Furthermore, the introduction of aliphatic heterocyclic rings, such as piperazine (B1678402) and morpholine, to the pyridine moiety significantly increased the inhibitory effects on both CDK6/9 and cell proliferation. sci-hub.se

In the case of 3-aminoimidazo[1,2-a]pyridine compounds, the nature of the substituents at both the C-2 and C-3 positions plays a significant role in their cytotoxic activity. nih.gov For instance, an imidazopyridine derivative with a 2,4-difluorophenyl group at the C-2 position and a p-chlorophenyl amine at the C-3 position showed the highest inhibitory activity against B16F10 melanoma cells. nih.gov Another potent compound in this series featured a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position. nih.gov

The importance of the substituent's position is also highlighted in research on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. The transfer of the (4-(pyridin-3-yl)pyrimidin-2-yl)amino residue to the 5-position of the indole (B1671886) ring led to a significant increase in vacuolization-inducing effect in HeLa cells. tandfonline.com Within this series, the nature of the substituent on the phenyl ring (R2) was crucial. For example, a 3,5-dimethoxy substitution dramatically increased the desired effect, while a 2,4-dimethoxy or a 3,4,5-trimethoxy substitution led to a loss of activity. tandfonline.com

The table below summarizes the structure-activity relationships of some pyridin-3-amine derivatives and related compounds.

Compound ClassKey Structural FeaturesObserved Biological Effect
Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybridsPyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole)G1 cell cycle arrest in HepG2 cells
3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines3-(aryl)-4-(3,4,5-trimethoxyphenyl)pyridineG2/M phase cell cycle arrest in HeLa cells
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diaminesPyridine ring essential for activity; Aliphatic heterocyclic substituents enhance activityDual CDK6/9 inhibition; G0/G1 or G2/M cell cycle arrest
3-Aminoimidazo[1,2-a]pyridinesSubstituents at C-2 (e.g., tolyl, 2,4-difluorophenyl) and C-3 (e.g., p-chlorophenyl amine)Cytotoxicity against various cancer cell lines
5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazidesPosition of the pyridinyl-pyrimidinyl-amino group; di- and tri-substituted phenyl ringsVacuolization-inducing effect in cancer cells

Advanced Materials Science Applications of 5 O Tolyl Pyridin 3 Amine

Integration into Functional Supramolecular Architectures

There is no available research detailing the use of 5-(o-Tolyl)pyridin-3-amine in the self-assembly of functional supramolecular architectures. The design of such structures relies on predictable, non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking to create complex, ordered systems such as cages, grids, or polymers. The amino group and the nitrogen atom of the pyridine (B92270) ring in this compound are, in principle, capable of acting as hydrogen bond donors and acceptors, respectively, which is a primary requirement for building supramolecular assemblies. However, no studies have been published that specifically investigate or confirm this potential for this compound.

Development of Optoelectronic Materials

No literature could be found that describes the development, synthesis, or characterization of optoelectronic materials derived from this compound. The development of such materials often involves the strategic combination of electron-donating and electron-accepting moieties to tune the electronic and photophysical properties for applications in devices like organic light-emitting diodes (OLEDs).

Luminescent Properties and Emission Tuning

There is no data available on the luminescent properties of this compound or its derivatives. Studies on related pyridine-containing molecules show that properties such as fluorescence quantum yield and emission wavelength are highly dependent on the molecular structure, substitution patterns, and environment. For instance, the position of a pyridine ring in a donor-acceptor molecule can significantly shift emission peaks and affect quantum efficiency. Without experimental or computational studies on this compound, its emission characteristics remain unknown.

Photophysical Behavior in Solid State and Solution

Information regarding the photophysical behavior of this compound in either the solid state or in solution is absent from the scientific literature. Such studies would typically involve analyzing the absorption and emission spectra in various solvents to understand effects like solvatochromism, and examining solid-state properties to assess potential for applications in thin-film devices.

Advanced Analytical Methodologies in 5 O Tolyl Pyridin 3 Amine Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of 5-(o-Tolyl)pyridin-3-amine, offering high sensitivity and selectivity for both purity determination and the identification of process-related impurities and degradation products.

In the synthesis of related aminopyridine derivatives, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer is a standard method to ascertain purity. For instance, studies on similar compounds have utilized HPLC systems with C18 columns and gradient elution methods, often involving acetonitrile (B52724) and water with a formic acid modifier, to achieve separation of the main compound from its byproducts. tandfonline.comnih.gov Purity levels are typically determined by the peak area percentage of the main component. For many synthesized compounds, a purity of greater than 95% or even 99% is often reported, as confirmed by LC-MS analysis. unimi.itvetmeduni.ac.at

The mass spectrometry component allows for the precise determination of the molecular weight of the parent compound, often observed as the [M+H]⁺ ion in the mass spectrum, confirming its identity. unimi.it Furthermore, LC-MS is instrumental in impurity profiling, capable of detecting and tentatively identifying structurally related byproducts at levels below 0.1%.

Table 1: Illustrative LC-MS Parameters for Aminopyridine Analysis

ParameterTypical Value/Condition
Column C18, e.g., 4.6 mm ID x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient, e.g., 10-90% B over a set time
Flow Rate 0.5 - 1.0 mL/min
Detection UV (e.g., 254 nm) and Mass Spectrometry (ESI+)
Ionization Mode Electrospray Ionization (ESI), Positive Mode

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Residual Metal Catalyst Analysis

The synthesis of this compound and its analogues often involves metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which frequently utilize palladium catalysts. researchgate.net Consequently, the final product may contain trace amounts of these metal catalysts, which need to be quantified to ensure the quality and safety of the compound, especially in pharmaceutical applications. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful technique for this purpose.

ICP-OES can accurately quantify a wide range of elements, including common catalysts like palladium, platinum, ruthenium, nickel, and copper, at very low concentrations. americanpharmaceuticalreview.comshimadzu-webapp.eu The method involves introducing the sample into an argon plasma, which excites the atoms of the metals present. As these excited atoms relax, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample. americanpharmaceuticalreview.com Regulatory guidelines often set strict limits for residual metals in active pharmaceutical ingredients (APIs). shimadzu-webapp.eu ICP-OES provides the necessary sensitivity and accuracy to meet these requirements, with the ability to monitor residual metal catalysts to parts per million (ppm) levels.

Table 2: Common Metal Catalysts and their Analysis by ICP-OES

Metal CatalystTypical Use in SynthesisCommon ICP-OES Emission Wavelengths (nm)
Palladium (Pd) Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)340.458, 360.955
Copper (Cu) Ullmann condensation, click chemistry324.754, 327.396
Nickel (Ni) Cross-coupling reactions231.604, 221.647
Iron (Fe) Environmentally friendly cross-coupling reactions238.204, 259.940

Electrochemical Methods for Surface Interaction Studies (e.g., Corrosion Inhibition Analogies)

Electrochemical methods are valuable for studying the interactions of aminopyridine derivatives with metal surfaces, particularly in the context of corrosion inhibition. While direct studies on this compound may be limited, research on analogous aminopyridine compounds provides significant insights into its potential behavior. acs.orgiapchem.orgresearchgate.net These studies often employ techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization.

EIS measurements can reveal the formation of a protective film by the inhibitor on the metal surface. researchgate.netacs.org An increase in the charge transfer resistance (Rct) with increasing concentration of the aminopyridine derivative indicates effective corrosion inhibition. acs.org Potentiodynamic polarization studies help to classify the inhibitor as anodic, cathodic, or mixed-type. researchgate.netacs.org For many aminopyridine derivatives, a mixed-type inhibition with a predominant cathodic effect has been observed, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reaction. acs.orgresearchgate.netacs.org The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. acs.orgacs.org

Table 3: Electrochemical Data for Aminopyridine Derivatives as Corrosion Inhibitors

Compound TypeConcentration (mol L⁻¹)Inhibition Efficiency (%)Inhibition Type
N-substituted 2-aminopyridines20.20 x 10⁻⁵95.81 - 96.63Mixed-type with predominant cathodic action
Aminopyridine Schiff basesNot specified93.4 - 95.2Not specified
2-amino-3-benzyloxypyridine5 x 10⁻²68.38Mixed-type

Fluorescence-Based Assays for Ligand-Protein Binding Characterization

Fluorescence-based assays are highly sensitive methods used to investigate the binding of small molecules like this compound derivatives to biological macromolecules, such as proteins and enzymes. bmglabtech.com These assays can provide valuable information about binding affinity and kinetics.

The intrinsic fluorescence of tryptophan and tyrosine residues in proteins can be monitored upon ligand binding. A change in the fluorescence signal can indicate a conformational change in the protein or the direct interaction of the ligand with these residues in the binding pocket. bmglabtech.com Alternatively, the ligand itself or a competitor can be fluorescently labeled. bmglabtech.com

In the context of aminopyridines, substituted aminopyridines have been used as fluorescent reporters in enzyme activity assays. The hydrolysis of an amide bond can lead to the release of a fluorescent aminopyridine, with the increase in fluorescence intensity being proportional to enzyme activity. nih.gov This principle can be adapted to develop competitive binding assays to screen for inhibitors of a particular enzyme. Fluorescence polarization (FP) is another technique where a small fluorescently labeled ligand, when bound to a larger protein, tumbles more slowly in solution, resulting in a higher degree of polarized emitted light. bmglabtech.com This change in polarization can be used to quantify the binding interaction.

Methodologies for Quantifying Trace Impurities and Byproducts

Ensuring the chemical purity of this compound is critical, and this requires robust analytical methods for the quantification of trace impurities and byproducts. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

As mentioned, HPLC and LC-MS are primary tools for detecting and quantifying organic impurities. For structural elucidation of unknown impurities, preparative HPLC can be used to isolate the impurity, followed by analysis using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. unimi.itrsc.org HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity. unimi.it 1H and 13C NMR spectroscopy can then be used to piece together the exact chemical structure. rsc.org

For inorganic impurities, particularly residual metals from synthesis, ICP-OES and the even more sensitive Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the methods of choice. researchgate.netamericanpharmaceuticalreview.com These techniques can accurately quantify trace metals down to the parts-per-billion (ppb) level, ensuring compliance with stringent regulatory limits. researchgate.net

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 5-(o-Tolyl)pyridin-3-amine, and what reaction conditions optimize yield?

  • Methodology : Synthesis often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to link the o-tolyl group to the pyridine ring. Key reagents include palladium catalysts (Pd(PPh₃)₄ or Pd(dba)₂), ligands (XPhos), and bases (NaOtBu or K₂CO₃). Reaction temperatures range from 80–110°C in solvents like dioxane or toluene under inert atmospheres .
  • Optimization : Yield improvements rely on controlling catalyst loading (1–5 mol%), solvent polarity, and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/EtOAc) is standard.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : For definitive confirmation of regiochemistry and hydrogen bonding (if crystalline) .

Q. What are the key stability considerations for storing and handling this compound?

  • Stability : The compound is sensitive to light and moisture. Store under argon at –20°C in amber vials. Stability tests (TGA/DSC) indicate decomposition above 150°C .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-amination or ring halogenation)?

  • Approach :

  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) to minimize undesired C–H activation.
  • Additives : Use silver salts (Ag₂O) to suppress halide interference in coupling reactions.
  • Kinetic Studies : Monitor reaction progression via in-situ FTIR or LC-MS to identify intermediates .

Q. What mechanistic insights explain regioselectivity in the synthesis of this compound derivatives?

  • Mechanism : DFT calculations suggest that electron-donating groups (e.g., methyl on o-tolyl) direct coupling to the pyridine’s 3-position via π-π stacking and steric effects. Transition-state models show lower activation energy for para-substitution on the pyridine ring .
  • Validation : Isotopic labeling (e.g., ¹⁵N) and Hammett plots correlate substituent effects with reaction rates.

Q. How do structural modifications (e.g., fluorination or bulky substituents) impact biological activity?

  • Design : Introduce electron-withdrawing groups (F, CF₃) at the pyridine’s 5-position to enhance binding to kinase targets.
  • Assays : Test in vitro against cancer cell lines (e.g., HeLa) using MTT assays. Compare IC₅₀ values of derivatives to establish SAR .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases)?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • ADMET Prediction (SwissADME) : Evaluate bioavailability and toxicity .

Q. How can discrepancies in reported synthetic yields (e.g., 40% vs. 65%) be resolved?

  • Analysis :

  • Variable Control : Replicate reactions with strict control of moisture, oxygen, and catalyst purity.
  • DoE (Design of Experiments) : Use factorial design to isolate critical factors (e.g., solvent vs. temperature).
  • Cross-Validation : Compare results across labs using standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.